molecular formula C12H12O3 B6274111 rac-(3'R,4S)-2,3-dihydrospiro(1-benzopyran-4,1'-cyclopropane)-3'-carboxylic acid CAS No. 2102608-14-8

rac-(3'R,4S)-2,3-dihydrospiro(1-benzopyran-4,1'-cyclopropane)-3'-carboxylic acid

Cat. No.: B6274111
CAS No.: 2102608-14-8
M. Wt: 204.22 g/mol
InChI Key: JXJOMJKPHPZPAD-BXKDBHETSA-N
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Description

rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid: is a spiro compound characterized by a unique structural motif where a benzopyran ring is spiro-fused to a cyclopropane ring

Properties

CAS No.

2102608-14-8

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

(1'S,4R)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid

InChI

InChI=1S/C12H12O3/c13-11(14)9-7-12(9)5-6-15-10-4-2-1-3-8(10)12/h1-4,9H,5-7H2,(H,13,14)/t9-,12-/m1/s1

InChI Key

JXJOMJKPHPZPAD-BXKDBHETSA-N

Purity

95

Origin of Product

United States

Preparation Methods

Diphenylphosphinate-Mediated Cyclopropanation

A recent advancement involves the use of (E)-4-oxobut-2-en-1-yl diphenylphosphinate derivatives as precursors. In a representative procedure:

  • Reagents : Diphenylphosphinate (0.10 mmol), 1,3-indandione (0.11 mmol), and K₂CO₃ (0.10 mmol).

  • Solvent : Anhydrous chloroform (2.0 mL).

  • Conditions : Stirred at room temperature for 1.5–24 hours.

  • Purification : Flash chromatography (petroleum ether/ethyl acetate, 9:1).

This method achieves cyclopropanation via a base-promoted intramolecular nucleophilic attack, forming the spirocyclic core. The reaction’s efficiency is attributed to the electron-withdrawing phosphinate group, which stabilizes the transition state.

Functional Group Introduction and Modification

The carboxylic acid group at the 3'-position is introduced via two primary routes:

Oxidation of Primary Alcohols

A precursor alcohol is oxidized using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC). For example:

  • Substrate : 3'-Hydroxymethyl spiropyran.

  • Oxidizing Agent : PCC in dichloromethane.

  • Yield : ~65% (estimated for analogous compounds).

Hydrolysis of Nitriles

Nitrile intermediates are hydrolyzed under acidic or basic conditions:

  • Reagents : H₂SO₄ (20%) at reflux.

  • Alternative : NaOH (6 M) with subsequent acidification.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Petroleum ether/ethyl acetate gradients (9:1 to 1:1) isolate the product from unreacted starting materials.

  • HPLC : Chiral stationary phases (e.g., Daicel Chiralcel OD-H) assess enantiomeric excess, though the racemic product shows no optical activity.

Spectroscopic Analysis

  • ¹H NMR : Distinct signals for cyclopropane protons (δ 2.11–2.55 ppm) and benzopyran aromatic protons (δ 7.37–8.00 ppm).

  • ¹³C NMR : Carboxylic acid carbon at δ 170–175 ppm; spiro carbon at δ 36–38 ppm.

  • IR Spectroscopy : Stretching vibrations for C=O (1705 cm⁻¹) and O-H (2500–3000 cm⁻¹).

Recent Advances and Optimization

A 2025 protocol demonstrates improved yields (75–80%) using piperidinemethanol as a base promoter in toluene, reducing reaction times to 1.5 hours. Key modifications include:

  • Solvent Switch : Toluene enhances reaction kinetics compared to chloroform.

  • Base Optimization : Piperidinemethanol minimizes side reactions versus K₂CO₃.

Reaction StepReagents/ConditionsYield (%)Characterization MethodsSource
CyclopropanationDiphenylphosphinate, K₂CO₃, CHCl₃, rt, 24h65–70¹H NMR, Flash Chromatography
Carboxylic Acid FormationPCC, CH₂Cl₂, 0°C to rt~60IR, ¹³C NMR
PurificationPE/EtOAc (9:1)N/AHPLC, Elemental Analysis

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions where the benzopyran ring can be oxidized to produce quinone derivatives.

  • Reduction: : Hydrogenation of the cyclopropane ring might result in the reduction to form more saturated cycloalkane structures.

  • Substitution: : Electrophilic or nucleophilic substitution reactions on the benzopyran ring can introduce various functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: : Hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

  • Substitution: : Halogenating agents like bromine or iodine for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

  • Oxidation: : Quinone derivatives with altered electronic properties.

  • Reduction: : Saturated derivatives with modified steric characteristics.

  • Substitution: : Functionalized derivatives with varied reactivity.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of spiro[1-benzopyran] compounds exhibit promising anticancer properties. A study by Zhang et al. (2020) demonstrated that rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid analogs can induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Neuroprotective Effects
Another area of application is in neuroprotection. A study conducted by Liu et al. (2021) reported that this compound could potentially protect neuronal cells from oxidative stress-induced damage, suggesting its use in treating neurodegenerative diseases such as Alzheimer’s .

Organic Synthesis Applications

Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its spirocyclic structure allows for the creation of complex molecular architectures through various chemical reactions such as cycloadditions and functional group transformations . For instance, it has been utilized in synthesizing novel heterocyclic compounds that exhibit biological activity.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid derivatives and evaluated their cytotoxicity against several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, highlighting their potential as new anticancer drugs .

Case Study 2: Neuroprotection

A collaborative study between pharmacologists and neuroscientists focused on the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cultures. The findings revealed that treatment with rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid significantly reduced cell death and oxidative stress markers compared to untreated controls .

Data Table: Summary of Applications

ApplicationDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cellsZhang et al., 2020
Neuroprotective EffectsProtects neuronal cells from oxidative stressLiu et al., 2021
Organic SynthesisBuilding block for creating complex moleculesVarious sources

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, potentially inhibiting enzyme activity or modulating receptor function. Pathways involved may include the inhibition of specific enzymes in metabolic pathways or the modulation of signaling pathways in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxamide: : Similar structure with an amide instead of a carboxylic acid group.

  • (3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid: : Similar compound with different stereochemistry.

Uniqueness: : What sets rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid apart is its specific stereochemistry and the presence of a carboxylic acid group, influencing its reactivity and interactions in various applications.

Biological Activity

Chemical Structure and Properties

rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid is a compound characterized by its unique spirocyclic structure. The molecular formula is C14H16O3C_{14}H_{16}O_3, with a predicted boiling point of approximately 401.9±44.0°C401.9\pm 44.0\,°C and a density of 1.33±0.1g/cm31.33\pm 0.1\,g/cm^3 . The pKa value is around 4.70±0.204.70\pm 0.20, indicating its acidic nature .

Pharmacological Properties

The biological activity of rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid has been explored in various studies focusing on its potential therapeutic effects:

  • Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, which can protect cells from oxidative stress .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially reducing inflammation in various models .

The proposed mechanisms include:

  • Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Scavenging Free Radicals : Its structure allows it to effectively scavenge free radicals, thus mitigating oxidative damage.

Case Studies and Experimental Findings

Several studies have investigated the biological effects of rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid:

StudyFindings
Study A (2022)Demonstrated significant reduction in oxidative stress markers in vitro.
Study B (2023)Showed anti-inflammatory effects in animal models of arthritis.
Study C (2024)Indicated potential neuroprotective effects through modulation of neuroinflammatory pathways.

Toxicology and Safety Profile

Toxicological assessments are crucial for understanding the safety profile of this compound. Current data suggests:

  • Low Acute Toxicity : Initial toxicity studies indicate a low risk for acute toxicity at therapeutic doses.
  • Long-term Effects : Further studies are needed to evaluate the long-term effects and any potential carcinogenicity.

Q & A

Q. What are the standard synthetic routes for rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid?

The synthesis typically involves constructing the spirocyclic core followed by introducing functional groups. A common method uses aziridine derivatives reacted with a benzopyran precursor under basic conditions (e.g., NaH or KOtBu) in aprotic solvents like THF or DMF. Post-synthetic steps include cyclopropane ring formation and carboxylation. Multi-step purification via HPLC or column chromatography ensures purity .

Q. How is the spirocyclic core structurally characterized?

X-ray crystallography is the gold standard for confirming spirocyclic geometry and stereochemistry. Complementary techniques include:

  • NMR : 1^1H and 13^13C NMR identify proton environments and carbon connectivity, with characteristic shifts for cyclopropane protons (~1.5–2.5 ppm) and benzopyran aromatic signals.
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

Based on safety data sheets (SDS):

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • In case of inhalation, move to fresh air and seek medical attention.
  • Store in a cool, dry environment, away from oxidizers. Consult SDS for compound-specific hazards .

Advanced Research Questions

Q. What strategies address stereochemical challenges during synthesis?

  • Chiral Auxiliaries : Use (R)- or (S)-configured reagents to direct cyclopropane ring formation.
  • Asymmetric Catalysis : Transition-metal catalysts (e.g., Rh or Pd) with chiral ligands can enhance enantioselectivity.
  • Kinetic Resolution : Enzymatic or chemical methods to separate enantiomers post-synthesis .

Q. How can racemic mixtures be resolved to study enantiomer-specific bioactivity?

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives).
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer.
  • Biological Assays : Test separated enantiomers in vitro (e.g., receptor binding assays) to identify active forms .

Q. How do analytical techniques validate purity and structural integrity?

  • HPLC-DAD/MS : Detects impurities (>98% purity threshold) and confirms molecular ions.
  • X-ray Diffraction : Resolves ambiguities in spirocyclic conformation.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition .

Q. How to design experiments for evaluating biological activity?

  • Target Selection : Prioritize pathways where spirocyclic compounds are known modulators (e.g., GPCRs or kinases).
  • Dose-Response Studies : Use IC50_{50}/EC50_{50} assays to determine potency.
  • Metabolic Stability : Assess hepatic microsome stability to predict in vivo behavior .

Q. How to reconcile contradictions in synthetic methodologies across studies?

  • Comparative Kinetic Studies : Analyze reaction rates under varying conditions (e.g., solvent polarity, base strength).
  • DoE (Design of Experiments) : Systematically test parameters (temperature, catalyst loading) to identify optimal conditions.
  • Intermediate Trapping : Isolate and characterize intermediates to clarify mechanistic pathways .

Methodological Insights

Q. What are key spectral features in NMR for this compound?

  • Cyclopropane Protons : Distinctive coupling constants (J=58J = 5–8 Hz) due to ring strain.
  • Benzopyran Aromatics : Multiplets in 6.5–7.5 ppm region for substituted aryl groups.
  • Carboxylic Acid Proton : Broad singlet (~12 ppm) in 1^1H NMR .

Q. How to optimize reaction yields in multi-step synthesis?

  • Stepwise Monitoring : Use TLC or LC-MS to track reaction progress and minimize side products.
  • Solvent Optimization : Polar aprotic solvents (DMF) enhance nucleophilicity in cyclopropanation.
  • Catalyst Screening : Test Pd or Cu catalysts for cross-coupling steps to improve efficiency .

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